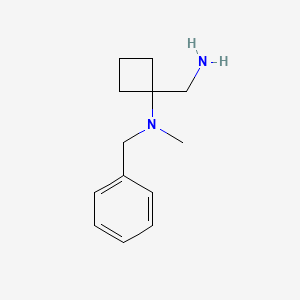

![molecular formula C22H28ClN3O3S2 B3012556 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1331131-75-9](/img/structure/B3012556.png)

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

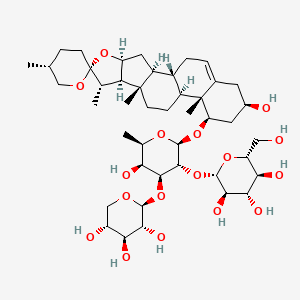

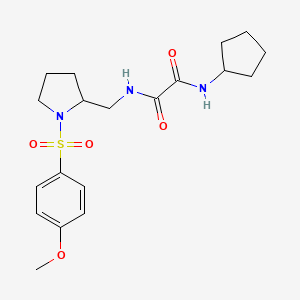

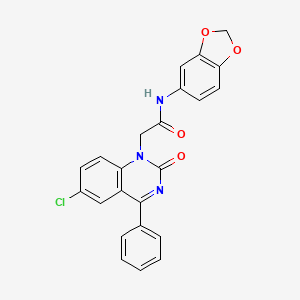

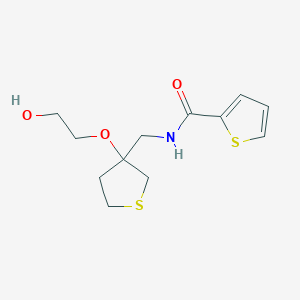

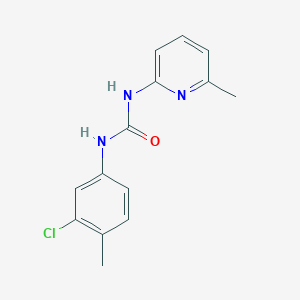

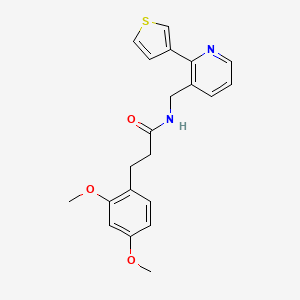

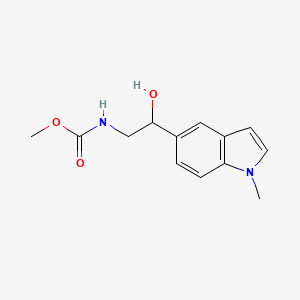

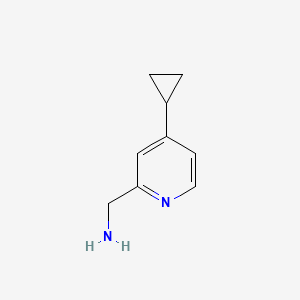

The compound "N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that may have potential applications in various fields such as medicinal chemistry and pharmacology. The structure of the compound suggests that it contains a benzamide moiety, which is often found in bioactive molecules, and a dimethylaminoethyl group, which could imply potential activity on the central nervous system or as a receptor ligand. The presence of a thiazole ring indicates possible antimicrobial or antifungal properties, while the sulfonyl group could imply interactions with enzymes such as carbonic anhydrases.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and shown to exhibit cardiac electrophysiological activity, indicating that similar synthetic routes could be applied to the compound . Additionally, the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of dimethylaminobenzoic acid has been reported, which could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as infrared spectroscopy, 1H NMR spectroscopy, electrospray mass spectroscopy, and X-ray crystallography . These methods could be employed to analyze the molecular structure of "N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride" to confirm its identity and purity, as well as to understand its three-dimensional conformation and potential binding interactions.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to its functional groups. For example, the dimethylamino group could participate in quaternization reactions, while the sulfonyl group could be involved in reactions with nucleophiles. The thiazole ring could undergo electrophilic substitution or act as a ligand in coordination chemistry . Understanding these reactions is crucial for predicting the compound's reactivity and stability under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and reactivity, would be influenced by its functional groups and molecular structure. For instance, the presence of the sulfonyl group could enhance water solubility, while the benzamide moiety might contribute to the compound's crystallinity and melting point . These properties are important for the formulation and application of the compound in a practical setting.

Scientific Research Applications

Synthesis and Electrophysiological Activity

The compound has been explored for its synthesis and cardiac electrophysiological activity, showcasing its potential as a selective class III agent for arrhythmias treatment. Studies highlight the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the compound's viability in producing class III electrophysiological activity in the N-substituted benzamide series, potentially offering new therapeutic options for cardiac arrhythmias (Morgan et al., 1990).

Anti-inflammatory Applications

Research has also focused on anti-inflammatory activities, where derivatives of the compound showed promising results across various concentration ranges. Specifically, hydrochloride salts of certain derivatives demonstrated significant anti-inflammatory activity without adversely affecting myocardial function, suggesting a potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Corrosion Inhibition

In the context of corrosion science, benzothiazole derivatives of the compound have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies reveal the compound's ability to offer high inhibition efficiency, providing insights into its application in protecting industrial materials from corrosion (Hu et al., 2016).

Antimalarial and Antiviral Research

The compound's derivatives have been investigated for their antimalarial activity, with some showing promising IC50 values and selectivity indexes. This research opens avenues for the development of new antimalarial drugs, potentially offering more effective treatments for malaria (Fahim & Ismael, 2021). Additionally, its application in antiviral research, particularly against COVID-19, through computational calculations and molecular docking studies, underscores its potential in contributing to the fight against emerging viral diseases.

Advanced Materials Development

The compound's role extends to the development of advanced materials, such as in the synthesis of heterocycles for potential use in electronic devices and solar cells. Its involvement in the synthesis of novel heterocyclic compounds paves the way for innovative applications in materials science, highlighting its potential in enhancing the efficiency and performance of organic electronic devices (Darweesh et al., 2016).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(11-10-24(4)5)22-23-19-12-15(2)16(3)13-20(19)29-22;/h7-9,12-14H,6,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELFLJCKKMFLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C(=C3)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)